molecular formula C13H9N3O2S B14512957 6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine CAS No. 62672-41-7

6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine

Cat. No.: B14512957
CAS No.: 62672-41-7
M. Wt: 271.30 g/mol
InChI Key: PKLFWTBSDFCNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by a benzene ring fused to a thiadiazine ring, with a nitro group at the 6-position and a phenyl group at the 3-position. Benzothiadiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine typically involves the cyclization of appropriately substituted N-acetyl-N-arylbenzothiohydrazides. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the reaction can be carried out in the presence of sulfuric acid or sodium hydroxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The nitro group and the benzothiadiazine ring are crucial for its activity, as they facilitate binding to the target molecules .

Comparison with Similar Compounds

Uniqueness: 6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine is unique due to the presence of the nitro group at the 6-position and the phenyl group at the 3-position, which contribute to its distinct chemical and biological properties. These structural features differentiate it from other benzothiadiazine derivatives and enhance its potential for various applications .

Properties

CAS No.

62672-41-7

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

6-nitro-3-phenyl-1H-4,1,2-benzothiadiazine

InChI

InChI=1S/C13H9N3O2S/c17-16(18)10-6-7-11-12(8-10)19-13(15-14-11)9-4-2-1-3-5-9/h1-8,14H

InChI Key

PKLFWTBSDFCNCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.